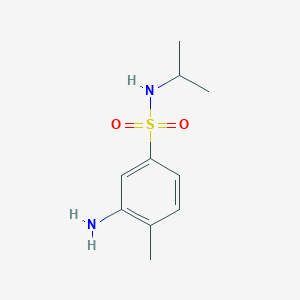

3-amino-4-methyl-N-(propan-2-yl)benzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-methyl-N-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S/c1-7(2)12-15(13,14)9-5-4-8(3)10(11)6-9/h4-7,12H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFVPCNORSDXYBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational Chemistry and in Silico Investigations of Benzenesulfonamide Architectures

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern computational chemistry, allowing for the detailed study of molecular systems. These methods are used to predict the properties of molecules with a high degree of accuracy.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-amino-4-methyl-N-(propan-2-yl)benzenesulfonamide, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), would be employed to determine the most stable three-dimensional arrangement of its atoms (optimized geometry). researchgate.net These calculations can accurately predict bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative Optimized Geometrical Parameters for a Benzenesulfonamide (B165840) Core Structure (Calculated via DFT)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| S-O1 | 1.43 | O1-S-O2 | 120.5 |

| S-O2 | 1.43 | C1-S-N | 107.2 |

| S-N | 1.65 | S-N-C7 | 122.8 |

| S-C1 | 1.77 | C2-C1-S | 119.5 |

| C-C (aromatic) | 1.39 (avg.) | ||

| C-N (amine) | 1.38 |

Note: This table is illustrative and represents typical values for benzenesulfonamide derivatives. Actual values for 3-amino-4-methyl-N-(propan-2-yl)benzenesulfonamide would require specific calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive.

For benzenesulfonamide derivatives, the HOMO is typically located on the electron-rich aromatic ring, while the LUMO is often distributed over the sulfonamide group. The calculated HOMO and LUMO energies indicate that charge transfer can occur within the molecule. nih.gov Analysis of the spatial distribution of these orbitals helps in identifying the regions of the molecule that are likely to act as electron donors (HOMO) and electron acceptors (LUMO).

Table 2: Illustrative Frontier Molecular Orbital Data for a Benzenesulfonamide Derivative

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.5 |

Note: This table is illustrative. The precise values are dependent on the specific molecular structure and the computational method used.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines the interactions between filled and vacant orbitals, which can reveal information about intramolecular charge transfer, hyperconjugation, and the stability of the molecule. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites. researchgate.net The MEP map displays regions of negative electrostatic potential (typically shown in red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (shown in blue), which are prone to nucleophilic attack.

For a molecule like 3-amino-4-methyl-N-(propan-2-yl)benzenesulfonamide, the MEP map would likely show negative potential around the oxygen atoms of the sulfonamide group and the nitrogen of the amino group, indicating these are sites for electrophilic interaction. researchgate.net The hydrogen atoms of the amino and sulfonamide groups would exhibit positive potential, making them sites for nucleophilic interaction.

Global reactivity descriptors, such as chemical hardness, softness, electronegativity, and the electrophilicity index, can be calculated from the HOMO and LUMO energies. researchgate.net These indices provide a quantitative measure of the molecule's reactivity.

The Fukui function is a local reactivity descriptor that indicates the propensity of the electron density to change at a specific point in the molecule upon the addition or removal of an electron. researchgate.net This analysis helps in identifying the most reactive atoms in the molecule for electrophilic, nucleophilic, and radical attacks. researchgate.net For benzenesulfonamide derivatives, the Fukui function can pinpoint which atoms on the aromatic ring or in the sulfonamide group are most likely to participate in a chemical reaction.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While quantum chemical calculations are excellent for studying the properties of a single, static molecule, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. MD simulations can be used to explore the conformational landscape of flexible molecules like 3-amino-4-methyl-N-(propan-2-yl)benzenesulfonamide, identifying the most stable conformations and the energy barriers between them.

Furthermore, MD simulations can explicitly model the effects of the solvent on the molecule's structure and dynamics. This is particularly important for understanding the behavior of the compound in a biological environment, where it is surrounded by water molecules. The simulations can reveal how solvent molecules interact with different parts of the benzenesulfonamide derivative and how these interactions influence its shape and reactivity.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 3-amino-4-methyl-N-(propan-2-yl)benzenesulfonamide |

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is crucial for understanding how benzenesulfonamide derivatives interact with biological targets at a molecular level. By simulating the binding process, researchers can gain insights into the specific interactions that contribute to the compound's biological activity. nih.govcumhuriyet.edu.tr

Molecular docking simulations are employed to predict how a ligand, such as a benzenesulfonamide derivative, fits into the active site of a target protein. nih.govresearchgate.net These predictions are critical for understanding the mechanism of action. For instance, in silico analyses of benzenesulfonamide analogs targeting the receptor tyrosine kinase (TrkA), a potential target for glioblastoma, have revealed specific binding modes. nih.gov These studies show that the ligands form stabilizing hydrophobic interactions with key amino acid residues like Tyr359, Ser371, and Ile374, and charged interactions with residues such as Gln369. nih.gov Similarly, docking studies of sulfonamide analogues against dihydropteroate (B1496061) synthase (DHPS), a key bacterial enzyme, have shown that potent inhibitors capture multiple hydrogen bonding, ionic, and π-π interactions within the binding pocket. nih.gov

The precise interactions identified through docking can explain the activity of a compound and guide the design of new molecules with improved binding. These interactions often involve hydrogen bonds between the sulfonamide group's oxygen atoms and amino acid residues in the target's active site. tandfonline.com The specific orientation and conformation of the benzenesulfonamide derivative within the active site are key determinants of its inhibitory potential.

Table 1: Examples of Predicted Interactions for Benzenesulfonamide Derivatives in Protein Active Sites

| Compound Class | Target Protein | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| Benzenesulfonamide Analogs | TrkA | Tyr359, Ser371, Ile374, Gln369 | Hydrophobic, Charged Interactions nih.gov |

| Sulfonamide Analogues | DHPS | Not specified | Hydrogen Bonding, Ionic, π-π Interactions nih.gov |

| Benzene (B151609) Sulfonamide Derivatives | Human Breast Cancer Receptor (4PYP) | Not specified | Formation of stable complexes nih.gov |

This table is interactive and can be sorted by clicking on the column headers.

Beyond predicting the binding pose, molecular docking calculates a scoring function to estimate the binding affinity between the ligand and the protein. nih.gov This score, often expressed as binding energy (e.g., in kcal/mol), helps to rank different compounds based on their predicted potency. Lower binding energy values typically indicate a more stable ligand-protein complex and potentially higher biological activity. nih.gov

For example, studies on novel benzenesulfonamide derivatives synthesized as potential anticancer agents have used molecular docking to estimate binding energies against the human breast cancer receptor. nih.gov These calculations help identify the most promising candidates for further experimental testing. The estimated binding energies, along with other calculated values like the inhibition constant (Ki) and intermolecular energies, provide a quantitative measure of the ligand's affinity for the target. nih.gov Research on benzenesulfonamide analogs targeting TrkA also involved calculating docking scores to compare the binding of different derivatives. nih.gov

Table 2: Sample Docking Results for Benzenesulfonamide Derivatives

| Compound Derivative | Target | Estimated Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) |

|---|---|---|---|

| Benzenesulfonamide Analog (AL106) | TrkA | - | IC50 = 58.6 µM nih.gov |

| Benzenesulfonamide Analog (AL107) | TrkA | Acceptable Binding Energy nih.gov | - |

| Sulfonamide Schiff Bases | Acetylcholinesterase | - | 10.14 ± 0.03 nM nih.gov |

| Sulfonamide Schiff Bases | Carbonic Anhydrase I | - | 18.26 ± 1.15 nM nih.gov |

This table is interactive and can be sorted by clicking on the column headers.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. chemijournal.comnih.gov For benzenesulfonamide architectures, QSAR models are instrumental in predicting the activity of untested compounds and in understanding which molecular properties are key for their biological effects. nih.gov

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. nih.govafantitis.com These descriptors can be categorized into several types:

Topological Descriptors: These are 2D descriptors derived from the graph representation of a molecule. nih.gov They encode information about molecular size, shape, branching, and atom connectivity. nih.govafantitis.com Examples include the Wiener index, Szeged index, and Balaban-type indices. researchgate.net

Conformational (3D) Descriptors: These descriptors depend on the three-dimensional coordinates of the atoms and include information about the molecule's spatial arrangement.

Physicochemical Descriptors: These describe properties like lipophilicity (logP), electronic effects, and steric parameters. nih.govnih.gov

For benzenesulfonamide derivatives, studies have shown that a combination of various descriptors often leads to the most robust QSAR models. nih.gov For instance, QSAR studies on carbonic anhydrase inhibitors have highlighted the importance of hydrophobic parameters (logP) in conjunction with topological indices for accurately modeling binding constants. nih.gov

Table 3: Common Molecular Descriptors Used in Benzenesulfonamide QSAR Studies

| Descriptor Type | Examples | Information Encoded |

|---|---|---|

| Topological | Wiener Index, Szeged Index, Balaban Index | Molecular size, branching, connectivity nih.govresearchgate.net |

| Physicochemical | logP, Molar Refractivity | Lipophilicity, polarizability nih.govnih.gov |

| Electronic | Electrostatic Potential Energy | Charge distribution nih.gov |

This table is interactive and can be sorted by clicking on the column headers.

Once descriptors are calculated for a series of benzenesulfonamide compounds with known biological activities, a mathematical model is developed using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). nih.gov The dataset is typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive power on external compounds. chemijournal.com

The quality and predictive ability of a QSAR model are assessed using several statistical parameters:

r² (Coefficient of Determination): Indicates how well the model fits the training set data.

q² (Cross-validated r²): Measures the internal predictive ability of the model, often calculated using the leave-one-out method.

r²_pred (Predictive r²): Evaluates the model's ability to predict the activity of the external test set compounds.

For example, a 3D-QSAR study on N-phenyl-3-sulfamoyl-benzamide-based inhibitors of the Hepatitis B virus reported robust statistical parameters (CoMFA: q² = 0.625, r²_pred = 0.837; CoMSIA: q² = 0.645, r²_pred = 0.698), indicating that the developed models were well-fitted and had high predictive ability. tandfonline.com

Table 4: Statistical Validation Parameters for Benzenesulfonamide QSAR Models

| QSAR Model Type | Target | q² | r² | r²_pred | Reference |

|---|---|---|---|---|---|

| CoMFA | HBV Capsid Assembly | 0.625 | 0.998 | 0.837 | tandfonline.com |

| CoMSIA | HBV Capsid Assembly | 0.645 | 0.987 | 0.698 | tandfonline.com |

This table is interactive and can be sorted by clicking on the column headers.

The ultimate goal of QSAR analysis is to provide clear insights into the structure-activity relationships, guiding the rational design of more potent molecules. tandfonline.com 3D-QSAR models, such as CoMFA and CoMSIA, are particularly useful for this purpose as they generate contour maps that visualize the regions around the molecule where modifications are likely to enhance or diminish activity. chemijournal.comtandfonline.com

These maps highlight:

Steric Fields: Green contours indicate regions where bulky groups are favorable for activity, while yellow contours show where they are unfavorable.

Electrostatic Fields: Blue contours mark areas where positive charges increase activity, and red contours indicate where negative charges are preferred.

Hydrophobic Fields: Maps can show where hydrophobic or hydrophilic properties are beneficial. chemijournal.com

By interpreting these contour maps in conjunction with molecular docking results, chemists can make informed decisions about where to modify the benzenesulfonamide scaffold to design new derivatives with improved target affinity and biological activity. tandfonline.com This approach facilitates a more focused and efficient drug discovery process, reducing the need for extensive trial-and-error synthesis.

Table of Mentioned Compounds

| Compound Name |

|---|

| 3-amino-4-methyl-N-(propan-2-yl)benzenesulfonamide |

| Acetazolamide |

| Cisplatin |

| Dichlorophenamide |

| Doxorubicin |

| Ethoxzolamide |

| Methazolamide |

| N-phenyl-3-sulfamoyl-benzamide |

Structure Activity Relationship Sar and Mechanistic Insights of Benzenesulfonamide Derivatives

Systemic Analysis of Structural Modifications on Molecular Function

The biological activity of benzenesulfonamide (B165840) derivatives can be significantly altered by structural modifications. The core structure, consisting of a benzene (B151609) ring attached to a sulfonamide group, provides a versatile template for introducing various substituents to modulate pharmacokinetic and pharmacodynamic properties.

Research into the structure-activity relationships of benzenesulfonamide-based inhibitors has demonstrated that the active-site residues, particularly those lining hydrophobic pockets, play a crucial role in determining the binding position and affinity of these inhibitors. nih.gov The "tail" groups, or substituents on the benzenesulfonamide scaffold, are instrumental in modulating isoform specificity. nih.gov For instance, in a series of benzenesulfonamide derivatives designed as anti-influenza hemagglutinin inhibitors, the introduction of a second small hydrophobic group resulted in highly potent analogues. nih.gov Conversely, the addition of bulky hydrophobic groups or polar substituents like amides led to the abolishment of anti-influenza activity. nih.gov

Further studies have shown that substitutions on the aromatic rings can have a significant impact on activity. For example, the addition of fluorine or chlorine to a parent compound led to a 3- to 5-fold increase in inhibitory potency, while the introduction of methyl, methoxyl, or trifluoromethyl groups generally resulted in reduced antiviral activities. nih.gov This highlights the sensitivity of the molecular target to the electronic and steric properties of the substituents on the benzene ring.

The following table summarizes the effects of various structural modifications on the activity of benzenesulfonamide derivatives from a study on anti-influenza agents.

| Compound Analogue | Modification | Effect on Activity | Reference |

|---|---|---|---|

| 22 and 23 | Introduction of a second small hydrophobic group | Highly potent with EC50 < 20 nM | nih.gov |

| - | Addition of bulky hydrophobic groups or polar amides | Abolished anti-influenza activity | nih.gov |

| 31, 32, and 40 | Additional F- or Cl-substitution | 3–5-fold increase in inhibitory potency | nih.gov |

| - | Extra substitution with methyl, methoxyl, and CF3 groups | Generally led to reduced antiviral activities | nih.gov |

Elucidation of Pharmacophoric Requirements of the Benzenesulfonamide Scaffold

The pharmacophore of a compound class describes the essential structural features required for biological activity. For the benzenesulfonamide scaffold, several key components have been identified as crucial for target recognition and binding.

Role of the Sulfonamide Group in Target Recognition

The sulfonamide group (-SO₂NH₂) is a critical pharmacophoric element in a vast array of therapeutic agents. researchgate.net This functional group is a versatile hydrogen bond donor and acceptor, and its tetrahedral geometry allows for specific spatial interactions with biological targets. researchgate.net In the context of metalloenzymes such as carbonic anhydrases (CAs), the sulfonamide group plays a pivotal role as a zinc-binding group. nih.gov The nitrogen atom of the deprotonated sulfonamide coordinates to the zinc ion in the enzyme's active site, forming a key interaction for potent inhibition. nih.gov

The sulfonamide oxygens are also thought to be a key binding motif, capable of engaging in interactions such as CH···O═S bonds with protein targets. acs.org The inherent stability of the sulfonamide group compared to amides also contributes to its prevalence in drug design. researchgate.net

Influence of the Amino (3-position) and Methyl (4-position) Substituents on the Benzene Ring

The substitution pattern on the benzene ring of benzenesulfonamide derivatives is a key determinant of their biological activity and selectivity. While specific data for 3-amino-4-methyl-N-(propan-2-yl)benzenesulfonamide is limited, general principles can be inferred from related structures.

The presence of an amino group can provide an additional site for hydrogen bonding, potentially enhancing the affinity of the compound for its target. The position of this group is critical; for instance, in antibacterial sulfonamides, a 4-amino group is essential for activity as it mimics the natural substrate, 4-aminobenzoic acid. researchgate.net In the case of 3-amino-4-hydroxybenzenesulfonamide (B74053) derivatives, the presence of both hydrophilic (amino and hydroxyl) and lipophilic (aromatic ring) regions is thought to improve pharmacokinetic properties. nih.gov

Significance of the Isopropyl Group (N-substituent) for Receptor/Enzyme Interactions

The substituent attached to the sulfonamide nitrogen (the N-substituent) can significantly influence the compound's biological activity. The isopropyl group in 3-amino-4-methyl-N-(propan-2-yl)benzenesulfonamide is a relatively small, branched alkyl group that can impact the compound's properties in several ways.

The size and shape of the N-substituent can affect the compound's ability to fit into the binding pocket of a target. A larger or bulkier substituent may sterically hinder the optimal binding of the sulfonamide group to its target. Conversely, the isopropyl group may engage in favorable van der Waals interactions with hydrophobic residues in the active site, thereby increasing binding affinity. The nature of the N-substituent is also known to modulate the nucleophilicity and Lewis basicity of related compounds, which can be pivotal for their application as catalysts.

Mechanistic Investigations into Biological Target Interactions

Understanding the mechanism by which a compound interacts with its biological target is fundamental to rational drug design. For benzenesulfonamide derivatives, a significant body of research has focused on their role as enzyme inhibitors.

Enzyme Inhibition Mechanisms (e.g., Carbonic Anhydrases, Lipoxygenases)

Benzenesulfonamides are well-established inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. mdpi.com The primary mechanism of inhibition involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion in the active site of the enzyme. rsc.org This binding displaces a zinc-bound water molecule or hydroxide (B78521) ion that is essential for the catalytic activity of the enzyme, thereby inhibiting its function. rsc.org

The affinity and selectivity of benzenesulfonamide inhibitors for different CA isoforms are influenced by the substituents on the benzene ring and the sulfonamide nitrogen. nih.gov These substituents can form additional interactions with amino acid residues in and around the active site, leading to isoform-specific inhibition. nih.gov For example, some derivatives have shown excellent inhibitory activity against tumor-associated isoforms like CA IX and XII, with low nanomolar to subnanomolar inhibition constants. nih.govacs.org

The following table provides examples of the inhibitory activity of some benzenesulfonamide derivatives against different carbonic anhydrase isoforms.

| Compound | Target Isoform | Inhibition Constant (Kᵢ) | Reference |

|---|---|---|---|

| Compound I (aminothiazole based coumarin (B35378) benzenesulfonamide) | hCA IX | 25.04 nM | rsc.org |

| Compound I (aminothiazole based coumarin benzenesulfonamide) | hCA XII | 3.94 nM | rsc.org |

| Acetazolamide (Reference) | hCA IX | 25 nM | rsc.org |

| Acetazolamide (Reference) | hCA XII | 5.7 nM | rsc.org |

Receptor Antagonism/Agonism Mechanisms

There is no available scientific literature detailing the interaction of 3-amino-4-methyl-N-(propan-2-yl)benzenesulfonamide with the progesterone (B1679170) receptor or the dopamine (B1211576) D3 receptor. Research into the agonistic or antagonistic mechanisms of this specific compound on these or any other receptors has not been published. While other benzenesulfonamide derivatives have been explored as receptor modulators, no such data exists for 3-amino-4-methyl-N-(propan-2-yl)benzenesulfonamide .

Molecular Basis of Antiproliferative Effects

Investigations into the antiproliferative effects of 3-amino-4-methyl-N-(propan-2-yl)benzenesulfonamide , including any potential mechanisms such as the inhibition of DNA synthesis, have not been reported in the available scientific literature. While some sulfonamide derivatives have been studied for their anticancer properties, there is no specific data concerning the molecular basis of any antiproliferative activity for 3-amino-4-methyl-N-(propan-2-yl)benzenesulfonamide .

Other Molecular Targets and Pathways Relevant to Sulfonamide Activity

There is no information available in the scientific literature regarding the evaluation of 3-amino-4-methyl-N-(propan-2-yl)benzenesulfonamide for antimalarial, antinociceptive, anticonvulsant, antimicrobial, or anticholinesterase activities. Consequently, no molecular targets or pathways related to these potential therapeutic areas have been identified for this specific compound.

Insights from Bioisosteric Replacements and Scaffold Hopping Approaches

A review of the literature did not yield any studies on bioisosteric replacements or scaffold hopping approaches specifically involving 3-amino-4-methyl-N-(propan-2-yl)benzenesulfonamide . These drug design strategies are employed to modify known active compounds to improve their properties. However, without initial data on the biological activity of 3-amino-4-methyl-N-(propan-2-yl)benzenesulfonamide , it has not served as a scaffold for such medicinal chemistry efforts. The general principles of bioisosterism and scaffold hopping are well-established in drug discovery, but their application to this particular compound is not documented.

Conclusions and Future Research Directions in Benzenesulfonamide Chemistry

Synthesis of 3-Amino-4-methyl-N-(propan-2-yl)benzenesulfonamide as a Versatile Chemical Synthon

The synthesis of 3-amino-4-methyl-N-(propan-2-yl)benzenesulfonamide can be approached through established methodologies in sulfonamide chemistry. A plausible and efficient synthetic route commences with the chlorosulfonation of an appropriate toluene (B28343) derivative, followed by amination.

A common starting material for such syntheses is 2-methylaniline (o-toluidine). The synthesis would typically proceed through the following key steps:

Protection of the amino group: The amino group of 2-methylaniline is first protected, for instance, through acetylation with acetic anhydride (B1165640) to form N-(2-methylphenyl)acetamide. This step is crucial to prevent side reactions at the amino group during the subsequent chlorosulfonation.

Chlorosulfonation: The protected intermediate is then reacted with chlorosulfonic acid. This electrophilic aromatic substitution reaction introduces a sulfonyl chloride group onto the benzene (B151609) ring, predominantly at the para-position to the activating methyl group, yielding 4-acetamido-3-methylbenzenesulfonyl chloride.

Sulfonamide formation: The resulting sulfonyl chloride is subsequently reacted with propan-2-amine (isopropylamine) to form the N-(propan-2-yl)sulfonamide. This nucleophilic substitution reaction is a cornerstone of sulfonamide synthesis.

Deprotection: Finally, the protecting acetyl group is removed from the amino group, typically by acid or base hydrolysis, to yield the target compound, 3-amino-4-methyl-N-(propan-2-yl)benzenesulfonamide.

The amino and sulfonamide functionalities render this molecule a highly versatile chemical synthon. The primary amino group can be readily diazotized and converted into a wide array of other functional groups, or it can participate in condensation reactions to form Schiff bases, amides, and various heterocyclic systems. nih.gov The sulfonamide moiety itself can be a key pharmacophore, as seen in numerous therapeutic agents. nih.gov

Summary of Key Research Findings and Mechanistic Understanding

While specific research on 3-amino-4-methyl-N-(propan-2-yl)benzenesulfonamide is not extensively documented, the broader class of substituted benzenesulfonamides has been the subject of intensive investigation, particularly as inhibitors of carbonic anhydrases (CAs). nih.govnih.gov CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Their inhibition has therapeutic applications in various conditions, including glaucoma, epilepsy, and certain types of cancer. nih.govmdpi.com

The primary mechanism of action for benzenesulfonamide-based CA inhibitors involves the coordination of the sulfonamide group to the zinc ion in the enzyme's active site. nih.gov The deprotonated sulfonamide nitrogen and one of the sulfonyl oxygen atoms typically form strong interactions with the Zn(II) ion, effectively blocking the binding of substrate molecules. nih.gov The substitution pattern on the benzene ring plays a crucial role in determining the inhibitory potency and isoform selectivity of these compounds. nih.gov

Research on analogous compounds suggests that the amino and methyl substituents on the benzenesulfonamide (B165840) core of 3-amino-4-methyl-N-(propan-2-yl)benzenesulfonamide could influence its binding affinity and selectivity for different CA isoforms. The amino group, for instance, can form additional hydrogen bonds with amino acid residues in the active site, potentially enhancing inhibitory activity. nih.gov

Table 1: Representative Inhibitory Activity of Substituted Benzenesulfonamides against Carbonic Anhydrase Isoforms

| Compound Class | Target Isoform | Representative Kᵢ (nM) |

| Simple benzenesulfonamides | hCA I | 50 - 250 |

| Simple benzenesulfonamides | hCA II | 10 - 50 |

| Heterocyclic benzenesulfonamides | hCA IX | 1 - 25 |

| Glycosyl-benzenesulfonamides | hCA XII | 5 - 100 |

Note: This table presents generalized data for classes of benzenesulfonamide derivatives to illustrate typical inhibitory concentrations. Specific values for 3-amino-4-methyl-N-(propan-2-yl)benzenesulfonamide are not available and would require experimental determination.

Unresolved Questions and Challenges in the Field of Substituted Benzenesulfonamide Research

Despite significant advances, several challenges and unresolved questions remain in the field of substituted benzenesulfonamide research:

Achieving Isoform Selectivity: With at least 15 known human carbonic anhydrase isoforms, achieving selective inhibition is a major hurdle. Many benzenesulfonamide-based drugs target multiple isoforms, which can lead to off-target effects. The design of substituents that can exploit subtle differences in the active sites of various isoforms is an ongoing challenge. nih.gov

Understanding Resistance Mechanisms: In the context of anticancer and antimicrobial applications, the development of resistance to sulfonamide-based drugs is a significant concern. Elucidating the molecular mechanisms of resistance is crucial for the development of next-generation inhibitors that can overcome this challenge.

Predictive Computational Models: While computational methods like molecular docking and quantitative structure-activity relationship (QSAR) studies are valuable tools, accurately predicting the binding affinity and selectivity of novel benzenesulfonamide derivatives remains challenging. nih.gov Improving the predictive power of these models is an active area of research.

Expanding the Target Space: While carbonic anhydrases are the most well-known targets, there is potential for benzenesulfonamide scaffolds to interact with other biological targets. Identifying and validating new targets for this privileged scaffold could open up new therapeutic avenues.

Prospective Research Avenues and Translational Opportunities for 3-Amino-4-methyl-N-(propan-2-yl)benzenesulfonamide and its Analogues

The chemical scaffold of 3-amino-4-methyl-N-(propan-2-yl)benzenesulfonamide presents numerous opportunities for future research and potential translation into therapeutic applications.

Carbonic Anhydrase Inhibitors: A primary avenue of investigation would be to synthesize and evaluate this compound and its derivatives as inhibitors of various human carbonic anhydrase isoforms, particularly those implicated in cancer (hCA IX and XII) and glaucoma (hCA II).

Antimicrobial Agents: The sulfonamide moiety is a well-known pharmacophore in antibacterial drugs. The synthesis of novel derivatives of 3-amino-4-methyl-N-(propan-2-yl)benzenesulfonamide could lead to the discovery of new antimicrobial agents with novel mechanisms of action or improved activity against resistant strains. mdpi.com

Kinase Inhibitors: Some benzenesulfonamide derivatives have been identified as kinase inhibitors, a class of drugs with significant applications in oncology. nih.gov The scaffold of 3-amino-4-methyl-N-(propan-2-yl)benzenesulfonamide could serve as a starting point for the design of novel kinase inhibitors.

Chemical Probes and Molecular Tools: The versatile reactivity of the amino group allows for the attachment of fluorescent tags or other reporter groups. Such derivatives could be valuable as chemical probes to study the localization and function of biological targets.

Table 2: Potential Research Directions and Applications

| Research Avenue | Potential Application | Rationale |

| Synthesis of Novel Derivatives | Anticancer, Antiglaucoma | Targeting carbonic anhydrase isoforms. |

| Antimicrobial Screening | Infectious Diseases | The sulfonamide scaffold is a known antibacterial pharmacophore. |

| Kinase Inhibition Assays | Oncology | Potential for interaction with ATP-binding sites of kinases. |

| Development of Chemical Probes | Basic Research, Diagnostics | Facile functionalization of the amino group. |

Q & A

Q. What methods validate the compound’s role in catalytic cycles (e.g., organocatalysis)?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated analogs.

- DFT Calculations : Map transition states (Gaussian/MultiWfn) to identify rate-determining steps .

Comparative Studies

Q. How does 3-amino-4-methyl-N-(propan-2-yl)benzenesulfonamide compare to its halogenated analogs in antimicrobial activity?

Q. What structural features enhance its stability under physiological pH?

- Methodological Answer :

- pH-Dependent NMR : Monitor protonation of the amino group (pKa ~8.5) in PBS buffer.

- Degradation Studies : Use LC-MS to identify hydrolysis products (e.g., sulfonic acid derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.